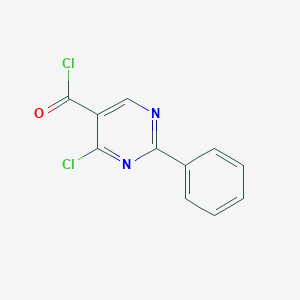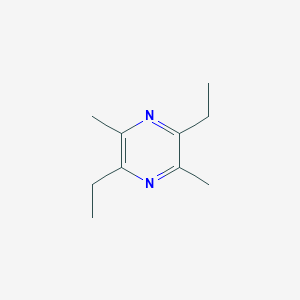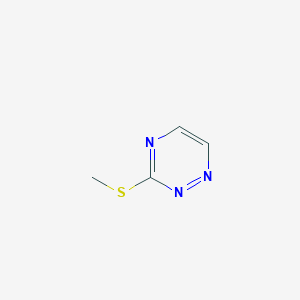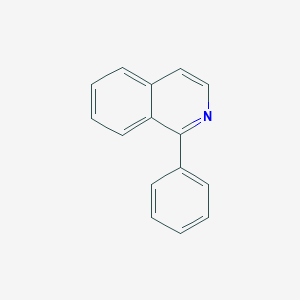
1-Phenylisoquinolin
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 1-Phenylisoquinoline consists of a benzene ring fused to a pyridine ring, forming benzo[c]pyridine . It has a molar refractivity of 66.8±0.3 cm³ and a polarizability of 26.5±0.5 10^-24 cm³ .Physical And Chemical Properties Analysis
1-Phenylisoquinoline has a density of 1.1±0.1 g/cm³, a boiling point of 347.6±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C. It has an enthalpy of vaporization of 56.9±3.0 kJ/mol and a flash point of 152.2±12.0 °C .Wissenschaftliche Forschungsanwendungen
1. Verbesserung der Absorption in Farbstoff-sensibilisierten Solarzellen (DSSCs) 1-Phenylisoquinolin wird in Iridiumkomplexen verwendet, um die Absorption im Bereich von 400 bis 525 nm zu verbessern, was für die Effizienz von Farbstoff-sensibilisierten Solarzellen (DSSCs) entscheidend ist. Diese Komplexe weisen signifikante photophysikalische und elektrochemische Eigenschaften auf, die für die Umwandlung von Sonnenenergie von Vorteil sind .
2. Nahinfrarot (NIR) Emission für organische lichtemittierende Dioden (OLEDs) Iridium(III)-Komplexe mit this compound-4-carbonitril-Einheiten wurden entwickelt, um im Nahinfrarotbereich (NIR) zu emittieren, mit Emissionspeaks bei 714 nm. Diese Komplexe werden in OLEDs verwendet und weisen hohe externe Quantenausbeuten (EQE) von bis zu 7,2 % auf .
3. Optoelektronische Eigenschaften in heteroleptischen Iridiumkomplexen Ein neuer heteroleptischer Iridiumkomplex, koordiniert mit this compound, wurde synthetisiert und zeigt vielversprechende optoelektronische Eigenschaften. Dieser Komplex hat aufgrund seiner funktionalisierten Struktur potenzielle Anwendungen in verschiedenen optoelektronischen Bauelementen .
4. Lochselektive Kontakte für Silizium-Solarzellen Bis(this compound)(acetylacetonat)iridium(III), auch bekannt als Ir(piq)2(acac), fungiert als stabiler und effizienter lochselektiver Kontakt (HSC) für kristalline Silizium-Solarzellen. Diese Anwendung ist von Bedeutung für die Verbesserung der Ladungstransporteigenschaften und der Gerätest
Safety and Hazards
Eigenschaften
IUPAC Name |
1-phenylisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N/c1-2-7-13(8-3-1)15-14-9-5-4-6-12(14)10-11-16-15/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPCWDYWZIWDTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186613 | |
| Record name | Isoquinoline, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47194946 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
3297-72-1 | |
| Record name | Isoquinoline, 1-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003297721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isoquinoline, 1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Phenylisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

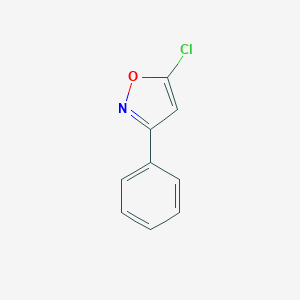
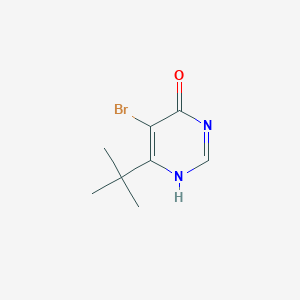
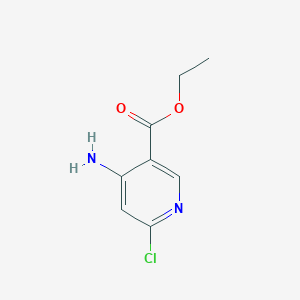
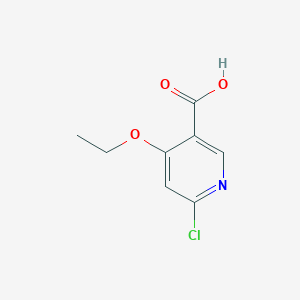
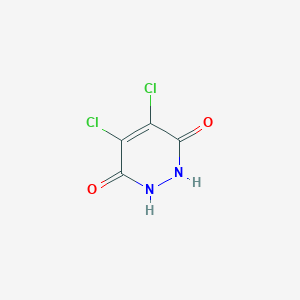
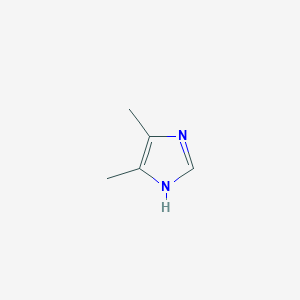
![4,7-Diphenyl[1,2,5]oxadiazolo[3,4-d]pyridazine 1-oxide](/img/structure/B189358.png)

